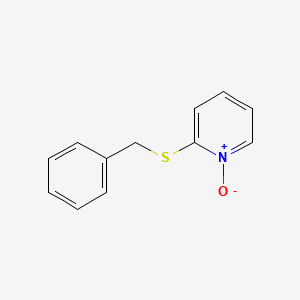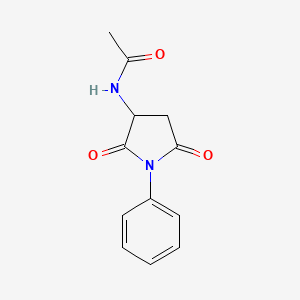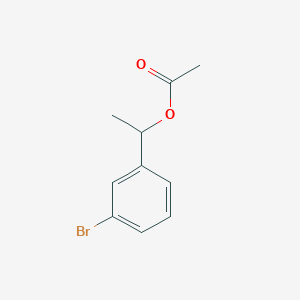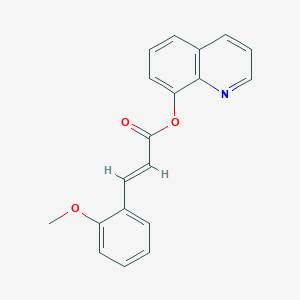![molecular formula C13H9Cl2NO B14164508 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 5312-50-5](/img/structure/B14164508.png)
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties This compound features a cyclohexa-2,5-dien-1-one core with a 3,4-dichloroanilino group attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,4-dichloroaniline with cyclohexa-2,5-dien-1-one under specific conditions. One common method includes the use of a base such as piperidine to facilitate the condensation reaction. The reaction mixture is usually heated under reflux in a suitable solvent like toluene, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Quinones and related derivatives
Reduction: Reduced forms of the compound with altered functional groups
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms
Applications De Recherche Scientifique
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments. Its structural features may contribute to its activity against certain diseases.
Industry: In industrial applications, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the presence of chlorine atoms and the conjugated system can enhance its binding affinity to target proteins, leading to changes in cellular functions. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
Uniqueness
Compared to similar compounds, 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one stands out due to the presence of the 3,4-dichloroanilino group. This structural feature imparts unique chemical properties, such as increased reactivity and potential biological activity.
Propriétés
Numéro CAS |
5312-50-5 |
|---|---|
Formule moléculaire |
C13H9Cl2NO |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-12-6-3-10(7-13(12)15)16-8-9-1-4-11(17)5-2-9/h1-8,17H |
Clé InChI |
QKIGEPBTZSRVJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(4-methoxyphenyl)-5-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B14164425.png)


![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
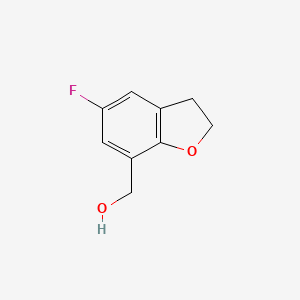

![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
